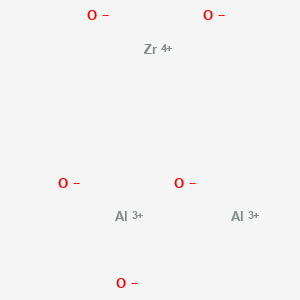
dialuminum;oxygen(2-);zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;oxygen(2-);zirconium(4+) is a compound with the molecular formula Al₂H₆O₅Zr. It is known for its unique properties and applications in various fields, including materials science and industrial chemistry. This compound is a combination of aluminum, oxygen, and zirconium, which gives it distinct characteristics that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);zirconium(4+) typically involves the reaction of aluminum oxide with zirconium oxide under high-temperature conditions. One common method is the sol-gel process, where aluminum salts are dissolved in an aqueous solution, followed by the addition of zirconium salts. The solution is then concentrated until it becomes viscous, allowing for fiber formation. The formed fibers are dried and annealed, resulting in the decomposition of the initial aluminum salts to give aluminum oxide, which then reacts with zirconium oxide to form the desired compound .
Industrial Production Methods
In industrial settings, dialuminum;oxygen(2-);zirconium(4+) can be produced using high-temperature fusion and reduction processes. The raw materials, aluminum oxide and zirconium oxide, are mixed and subjected to high temperatures in a specialized furnace. This process results in the formation of a compact and durable substance that can be used in various applications .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;oxygen(2-);zirconium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of aluminum and zirconium.
Reduction: It can be reduced to form lower oxidation states of aluminum and zirconium.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in the reactions of dialuminum;oxygen(2-);zirconium(4+) include strong oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions typically occur under high-temperature conditions to facilitate the necessary chemical transformations .
Major Products Formed
The major products formed from the reactions of dialuminum;oxygen(2-);zirconium(4+) include various oxides and sub-oxides of aluminum and zirconium, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dialuminum;oxygen(2-);zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-temperature ceramics, abrasives, and refractories.
Mechanism of Action
The mechanism by which dialuminum;oxygen(2-);zirconium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the transformation of reactants into products. In biological systems, its biocompatibility and stability make it suitable for use in medical implants and devices .
Comparison with Similar Compounds
Similar Compounds
Aluminum zirconate: Similar in composition but with different structural properties.
Zirconium oxide: Known for its high strength and corrosion resistance, used in similar applications.
Aluminum oxide: Commonly used in ceramics and refractories, but lacks the unique properties imparted by the addition of zirconium.
Uniqueness
Dialuminum;oxygen(2-);zirconium(4+) stands out due to its combination of aluminum and zirconium, which imparts unique properties such as high strength, corrosion resistance, and biocompatibility. These characteristics make it valuable for specialized applications in various fields .
Properties
Molecular Formula |
Al2O5Zr |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
dialuminum;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Al.5O.Zr/q2*+3;5*-2;+4 |
InChI Key |
GGDKOXQCDTUUIG-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















